molecular formula C8H10ClF2N B1431417 N-(2,2-difluoroethyl)aniline hydrochloride CAS No. 1384427-28-4

N-(2,2-difluoroethyl)aniline hydrochloride

Cat. No.: B1431417
CAS No.: 1384427-28-4
M. Wt: 193.62 g/mol
InChI Key: FPGZGLMPNJCFKS-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)aniline hydrochloride is a fluorinated aniline derivative in which one hydrogen atom of the aniline’s amino group (-NH₂) is substituted with a 2,2-difluoroethyl group (-CH₂CF₂), forming a secondary amine. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

N-(2,2-difluoroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5,8,11H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGZGLMPNJCFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Aniline with Difluoroalkyl Halides

The most common strategy for synthesizing N-(2,2-difluoroethyl)aniline hydrochloride involves the nucleophilic substitution (alkylation) of aniline with a suitable difluoroalkyl halide, such as 2-bromo-2,2-difluoroethyl derivatives.

Key Method Features:

  • Substrate: Aniline or substituted anilines
  • Alkylating Agent: 2-bromo-2,2-difluoroethyl halides (e.g., 2-bromo-2,2-difluoroethyl bromide)
  • Solvent: Organic solvents excluding DMF due to side reactions involving N-methyl amides and formaldehyde derivatives
  • Additives: Reducing agents like sodium dithionite and acidic substances to facilitate the reaction without zinc or phase transfer catalysts
  • Reaction Phase: Single liquid phase to improve yield and simplify the process

Research Findings:

  • A patent (US20200262781A1) describes an improved method for alkylation of anilines with fluorinated alkyl bromides in organic solvents using sodium dithionite as a reducing agent and an acidic additive, avoiding the use of DMF or zinc. This method achieves higher yields (up to 52%) compared to earlier biphasic systems (32%) and eliminates the need for phase transfer catalysts or water cosolvents.
Parameter Traditional Method (Biphasic) Improved Method (Single Phase)
Solvent DMF or biphasic system Organic solvent (non-DMF)
Reducing Agent Zinc Sodium dithionite
Phase Two liquid phases Single liquid phase
Use of Phase Transfer Cat. Required Not required
Yield (example with 2-toluidine) 32% 52%

Late-Stage Difluoromethylation and N–CF2H Bond Formation

Recent advances in difluoromethylation chemistry provide alternative strategies for introducing difluoroalkyl groups onto nitrogen atoms, including:

  • Electrophilic, nucleophilic, and radical difluoromethylation methods
  • Use of difluorocarbene reagents for X–H insertion (X = N, O, S)
  • Metal-catalyzed and metal-free protocols for selective difluoromethylation of amines

These methods, reviewed comprehensively by Sap et al. (2021), highlight the potential for late-stage functionalization of anilines to form N-(2,2-difluoroethyl) derivatives without the need for pre-functionalized alkyl halides.

Method Type Reagents/Conditions Advantages Limitations
Electrophilic Difluorocarbene precursors Mild, selective Requires specialized reagents
Nucleophilic Difluoromethyl anions Direct, scalable Sensitive to functional groups
Radical Minisci-type radical chemistry Applicable to heteroaromatics Control of selectivity
Metal-catalyzed Pd, Cu catalysts with CF2H sources High selectivity, catalytic Catalyst cost, reaction scope

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Notes
Alkylation with 2-bromo-2,2-difluoroethyl halide + sodium dithionite Organic solvent, acidic additive, Na2S2O4 ~50% Single-phase reaction, no DMF or zinc, improved yield over biphasic methods
Halothane-mediated nucleophilic substitution Halothane, base (e.g., NaH), phenoxide or amine ~27% (for ethers) Metal-free, mild, potential for adaptation to amines, moderate yields
Late-stage difluoromethylation Difluorocarbene reagents, metal catalysts Variable Diverse methods for N–CF2H bond formation, high selectivity in some cases

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives .

Scientific Research Applications

N-(2,2-difluoroethyl)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, chemical properties, biological activities, and relevant case studies, supported by data and findings from diverse sources.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The difluoroethyl group provides unique reactivity that can facilitate the formation of new compounds.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate or active ingredient. Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications. Studies have shown that fluorinated compounds can exhibit enhanced biological activity compared to their non-fluorinated counterparts.

The compound has been investigated for its biological activity, particularly in enzyme inhibition studies. For instance, similar compounds have demonstrated the ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development. The selectivity and potency against different species' DHODH enzymes suggest that this compound could exhibit similar activities .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in various chemical processes.

Case Study 1: Antimalarial Activity

In a study evaluating the compound's effectiveness against Plasmodium falciparum, the malaria-causing parasite, significant activity was observed with an effective concentration (EC50) value comparable to established antimalarial drugs . This highlights its potential role in malaria treatment.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. Results indicated promising outcomes in inhibiting cell proliferation in certain types of cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key differences between N-(2,2-difluoroethyl)aniline hydrochloride and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Characteristics Source
This compound C₈H₁₀ClF₂N N-(2,2-difluoroethyl) ~193.6 (estimated) Enhanced solubility (HCl salt); electron-withdrawing CF₂ group modulates basicity Inferred
2-(1,1-Difluoroethyl)aniline hydrochloride C₈H₉ClF₂N 2-(1,1-difluoroethyl) on benzene ring 193.6 Ortho-substitution sterically hinders reactions; reduced nucleophilicity
N-[1-(2,5-Dichlorophenyl)ethyl]-2-(difluoromethoxy)aniline C₁₅H₁₃Cl₂F₂NO 2-difluoromethoxy, 1-(2,5-dichlorophenyl)ethyl 332.17 Bulky substituents; electron-withdrawing Cl and CF₃O groups lower reactivity
2-Chloro-N,N-diethylethylamine hydrochloride C₆H₁₅Cl₂N Tertiary amine with Cl and ethyl groups 172.1 High steric bulk; used as a synthetic intermediate for quaternary ammonium compounds
Key Observations:

Substituent Position :

  • The target compound’s difluoroethyl group on the nitrogen atom contrasts with analogs like 2-(1,1-difluoroethyl)aniline hydrochloride, where the CF₂ group is attached to the benzene ring. This positional difference significantly impacts electronic and steric profiles. For example, N-substitution preserves the aromatic ring’s reactivity, whereas ring-substituted analogs may exhibit reduced electrophilic aromatic substitution activity .

Electronic Effects: The -CH₂CF₂ group is electron-withdrawing, reducing the amine’s basicity compared to non-fluorinated analogs (e.g., N-ethylaniline hydrochloride). This property could influence its behavior in acid-base reactions or catalytic processes, such as asymmetric hydrosilylation, where electron-deficient amines may alter transition-state energetics .

While the target compound’s fluorinated side chain may mitigate toxicity (due to metabolic stability from C-F bonds), this requires empirical validation .

Biological Activity

N-(2,2-difluoroethyl)aniline hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoroethyl group attached to an aniline moiety. The difluoroethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl substituent may enhance binding affinity and specificity, leading to desired biological effects. Research indicates that this compound may act as an inhibitor or modulator of various biological pathways, although detailed mechanisms remain under investigation.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes. For example, compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development. The selectivity and potency against different species' DHODH enzymes suggest that this compound could also exhibit similar activities .

Case Studies

  • Fluorinated Nucleosides : A study demonstrated that 2′-fluorinated nucleosides possess antiviral properties with low cytotoxicity. These compounds have advanced to clinical trials for treating diseases like HIV and COVID-19 . While not directly related to this compound, these findings indicate the therapeutic potential of fluorinated compounds.
  • Triazolopyrimidine Inhibitors : A high-throughput screening identified triazolopyrimidine-based compounds that inhibited Plasmodium falciparum DHODH effectively. The structure-activity relationship (SAR) studies revealed that modifications in the chemical structure significantly impacted biological activity . This approach could be analogous to future studies on this compound.

Data Table: Comparative Biological Activities

CompoundTargetIC50 (µM)Activity Type
N-(2,2-Difluoroethyl)anilineUnknownTBDTBD
2′-Deoxy-2′-fluorouridineHCV NS5B Polymerase0.008Antiviral
Triazolopyrimidine-based analogPfDHODH0.047Antimalarial

Note : TBD = To Be Determined; IC50 values represent the concentration required to inhibit 50% of target activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2-difluoroethyl)aniline hydrochloride, and what analytical techniques validate its purity?

  • Methodology :

  • Synthesis : Reductive N-alkylation of aniline with 2,2-difluoroethyl halides (e.g., 1-chloro-1,1-difluoroethane) using ammonia and chloroacetyl chloride under controlled conditions. Reactions often involve dehydrochlorination and amide formation steps .
  • Purification : Flash column chromatography (silica gel, petroleum ether:AcOEt gradients) is employed to isolate the product .
  • Characterization :
  • 1H/13C NMR : Key peaks include δ 3.80 (qd, J = 8.9, 5.6 Hz, -CH2CF2) and 125.1 ppm (q, J = 278.8 Hz, CF2) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl, F content).
  • HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Q. How does the difluoroethyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The CF2 group increases hydrophobicity, enhancing membrane permeability compared to non-fluorinated analogs.
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the amine hydrochloride against hydrolysis under acidic conditions .
  • Basicity : Reduced pKa (~5.2) due to inductive effects, impacting solubility in aqueous buffers .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Disposal : Collect organic waste in halogenated solvent containers and incinerate via certified facilities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .
  • MD Simulations : Assess stability in lipid bilayers to evaluate pharmacokinetic properties .

Q. What challenges arise in characterizing degradation products under acidic/basic conditions?

  • Degradation Pathways :

  • Acidic Hydrolysis : Forms aniline and difluoroethanol, detected via LC-MS (m/z 93 for aniline; m/z 82 for CF2CH2OH) .
  • Oxidative Stress : Trace metal impurities may catalyze defluorination, generating HF (monitored by ion-selective electrodes) .
    • Analytical Tools :
  • HRMS : Identifies transient intermediates (e.g., Schiff bases).
  • NMR Kinetics : Tracks real-time degradation using 19F NMR .

Q. How is this compound utilized in synthesizing adamantane-based derivatives for drug discovery?

  • Methodology :

  • Alkylation : React with adamantane bromides under Buchwald-Hartwig conditions (Pd catalysts, ligands like XPhos) to form N-(adamantyl)difluoroethylaniline derivatives .
  • Yield Optimization : Microwave-assisted synthesis (120°C, 30 min) improves yields (>80%) compared to traditional heating .
    • Applications : Adamantane hybrids exhibit enhanced blood-brain barrier penetration for CNS-targeted therapies .

Q. How do structural modifications (e.g., para-substituents) affect its electronic properties?

  • Substituent Effects :

  • Electron-Donating Groups (e.g., -OCH3) : Increase electron density on the aromatic ring, shifting UV-Vis absorption maxima (λmax ~270 nm → 290 nm) .
  • Electron-Withdrawing Groups (e.g., -NO2) : Reduce amine basicity (pKa ~3.5) and alter redox potentials in cyclic voltammetry .
    • Spectroscopic Validation :
  • IR Spectroscopy : C-F stretching vibrations at 1120–1150 cm⁻¹ confirm fluorination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,2-difluoroethyl)aniline hydrochloride
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N-(2,2-difluoroethyl)aniline hydrochloride

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